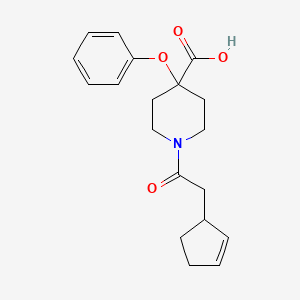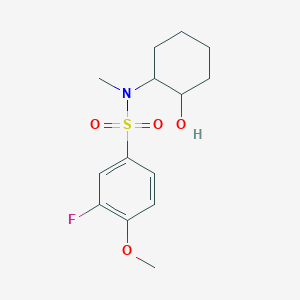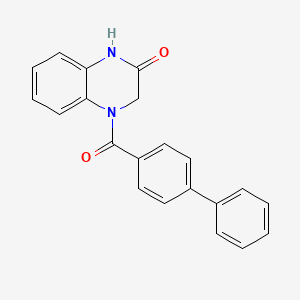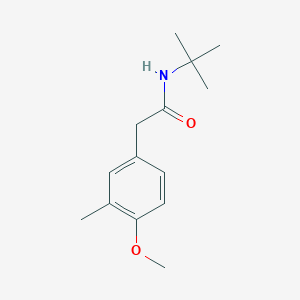
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has attracted attention from the scientific community due to its potential applications in research. CPPC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This receptor plays a key role in synaptic transmission and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the NMDA receptor, this compound can modulate the activity of neurotransmitters and other signaling molecules in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of protein kinase C activity, and the regulation of calcium signaling. These effects can lead to changes in synaptic transmission, neuronal excitability, and other physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid is its ability to selectively block the NMDA receptor, which can be useful in studying the role of this receptor in various physiological processes. However, this compound also has limitations, such as its relatively low potency and selectivity compared to other NMDA receptor antagonists. Additionally, this compound may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other signaling pathways and physiological processes, such as inflammation and oxidative stress. Finally, this compound may have potential therapeutic applications in the treatment of neurological disorders, and future research could explore these possibilities.
Synthesis Methods
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclopentadiene with acetic anhydride to form cyclopentenylacetate, which is then reacted with phenol to form 1-(cyclopent-2-en-1-yl)-4-phenoxypiperidine. This compound is then reacted with chloroacetic acid to form this compound.
Scientific Research Applications
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid has been used in a variety of scientific research applications, including studies on the effects of neurotransmitters on the central nervous system, the role of glutamate receptors in synaptic transmission, and the mechanisms of action of various drugs. This compound has also been used as a tool to study the effects of different compounds on the brain and other organs.
properties
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(14-15-6-4-5-7-15)20-12-10-19(11-13-20,18(22)23)24-16-8-2-1-3-9-16/h1-4,6,8-9,15H,5,7,10-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUOXUJFUBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)


![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)

![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)